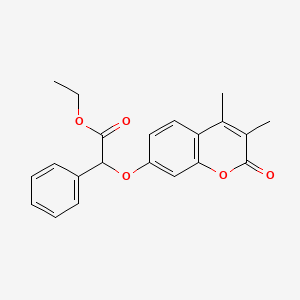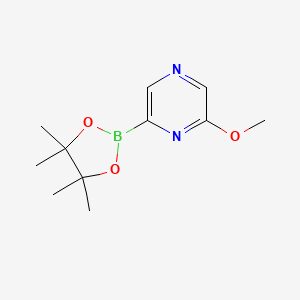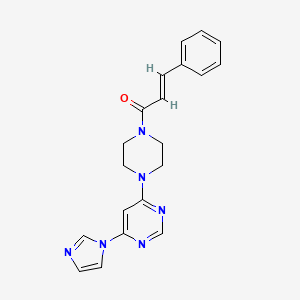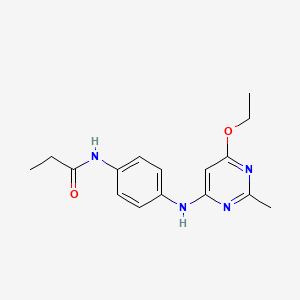![molecular formula C17H26N2O B2572565 N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide CAS No. 2308271-29-4](/img/structure/B2572565.png)
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has gained popularity as a research chemical due to its potency and unique chemical structure. AH-7921 is classified as a Schedule I drug in the United States and is illegal for human consumption. However, it is still being studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide acts on the μ-opioid receptor in the brain and spinal cord. When it binds to this receptor, it activates a signaling pathway that leads to a decrease in pain perception and an increase in pain tolerance. This activation also leads to the release of dopamine in the brain, which produces feelings of pleasure and reward.
Biochemical and Physiological Effects
This compound has been shown to have similar effects to other opioids, including respiratory depression, sedation, and analgesia. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, such as morphine and fentanyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a potent μ-opioid receptor agonist, which makes it a useful tool for studying the μ-opioid receptor and its signaling pathways. It also has a unique chemical structure, which makes it a useful tool for studying the structure-activity relationships of opioids. However, its classification as a Schedule I drug makes it difficult to obtain for research purposes, and its potential for abuse and dependence must be carefully considered.
Direcciones Futuras
There are several potential future directions for research on N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use as a treatment for opioid addiction. Studies have shown that it has less potential for abuse and dependence compared to other opioids, making it a promising candidate for this application. Another area of interest is its potential use as a tool for studying the μ-opioid receptor and its signaling pathways. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide involves a multi-step process that begins with the reaction of 4-methylpiperidine with cyclohexanone to form a ketone intermediate. This intermediate is then reacted with 1,3-cyclohexadiene to form the bicyclic ring system. The final step involves the reaction of the bicyclic ketone with propargyl bromide to form this compound.
Aplicaciones Científicas De Investigación
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has been studied for its potential use as an analgesic drug. It has been shown to be a potent μ-opioid receptor agonist, meaning it binds to and activates the μ-opioid receptor in the brain and spinal cord. This activation leads to a decrease in pain perception and an increase in pain tolerance. This compound has also been studied for its potential use as a treatment for opioid addiction, as it has been shown to have less potential for abuse and dependence compared to other opioids.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-17(20)19(16-6-8-18(2)9-7-16)12-15-11-13-4-5-14(15)10-13/h3-5,13-16H,1,6-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUTSXURSPGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2CC3CC2C=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2572482.png)




![N-[trans-2-hydroxycyclobutyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2572488.png)
![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)





![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)

